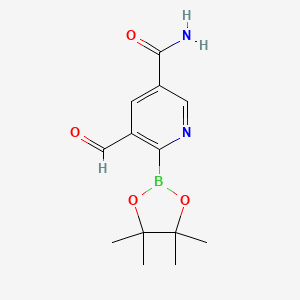![molecular formula C12H11F3O B14767736 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxaldehyde moiety
準備方法
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenylcyclobutanecarboxaldehyde derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.
化学反応の分析
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and ketones .
科学的研究の応用
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical transformations and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
作用機序
The mechanism by which 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, makes it a valuable tool in biochemical research .
類似化合物との比較
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde can be compared with other similar compounds, such as:
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: This compound differs by having a ketone group instead of an aldehyde group, which affects its reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Lacks the cyclobutane ring, making it less sterically hindered and more reactive in certain chemical reactions.
The uniqueness of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde lies in its combination of a trifluoromethyl group with a cyclobutanecarboxaldehyde moiety, providing distinct chemical and physical properties that are advantageous in various research and industrial applications.
特性
分子式 |
C12H11F3O |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5,8H,1,6-7H2 |
InChIキー |
RBXTUZLTEAYBEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


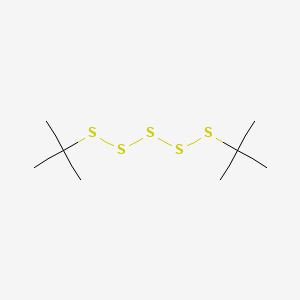
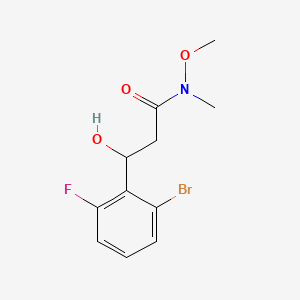

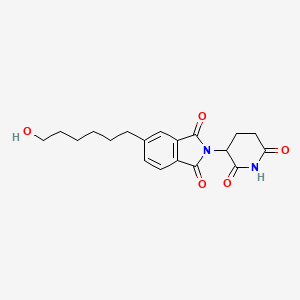

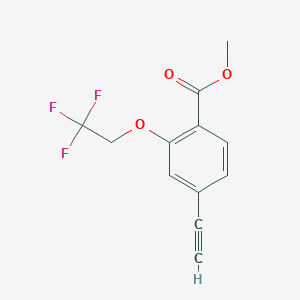

![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)

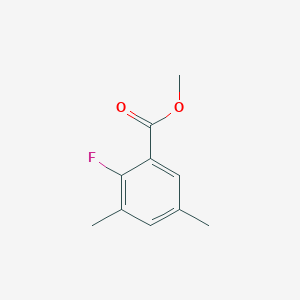
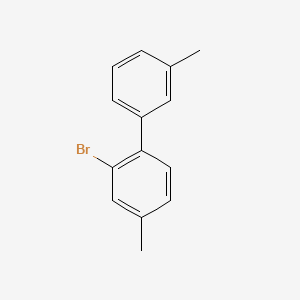

![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
